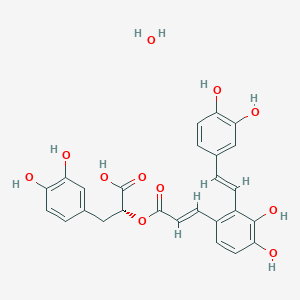

Salvianolic acid A hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is renowned for its potent antioxidant properties and has been widely used in traditional Chinese medicine for treating cardiovascular diseases . Salvianolic acid A hydrate is one of the most abundant and bioactive components of Danshen, contributing significantly to its therapeutic effects .

Mécanisme D'action

Target of Action

Salvianolic acid A (SAA) is a potent anti-oxidative compound isolated from Danshen, a traditional Chinese medicine . It has been found to target multiple proteins and pathways, forming a network that exerts systematic pharmacological effects . The identified targets are associated with cancer, metabolism, and other physiological processes . It also targets Src tyrosine family proteins, such as Fyn and Src .

Mode of Action

SAA acts as a scavenger of reactive oxygen species, reduces the adherence of leukocytes to endothelial cells, and inhibits matrix metalloproteinases and inflammation . It also inhibits the activation of nuclear factor-B (NF-B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways .

Biochemical Pathways

SAA affects various biochemical pathways. It has been found to downregulate miR-204-5p in human umbilical vein endothelial cells (HUVECs), alleviating H2O2-induced oxidative injury . It also inhibits the activation of NF-B and p38 MAPK signaling pathways, subsequently attenuating the secretion of tumor necrosis factor and interleukin-1 and inhibiting the expression of monocyte chemotactic protein-1, intercellular adhesion molecule-1, and vascular cell adhesion molecule-1 .

Pharmacokinetics

In a first-in-human study, SAA showed well-characterized pharmacokinetics and was generally well tolerated in the dose range investigated . The main pharmacokinetic parameter of SAA, assessed by the power model, was the lack of proportionality with the dose range after single dosing . Physiologically based pharmacokinetic (PBPK) modeling suggested that the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .

Result of Action

SAA has cardioprotective effects as it suppresses apoptosis, reduces lipid peroxidation in damaged cardiac tissue, and decreases the leakage of lactic acid dehydrogenase . It also exhibits renal-protective effects in doxorubicin-induced nephropathy . Furthermore, it has been reported to have anti-inflammatory and antioxidant activities, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities, and it can prevent diabetes and associated complications .

Action Environment

The action of SAA can be influenced by environmental factors. For example, in ischemic stroke rats, a larger amount of SAA enters the central nervous system to facilitate its protective and regulatory effects on the perturbed metabolism . Furthermore, the circulatory system exposure to SAA was equivalent in the sham controls and ischemia/reperfusion rats, but the brain exposure to SAA was significantly higher in the ischemia/reperfusion rats than in the sham controls .

Analyse Biochimique

Biochemical Properties

Salvianolic acid A hydrate acts as a scavenger of reactive oxygen species, reduces the adherence of leukocytes to endothelial cells, and inhibits matrix metalloproteinases and inflammation . It has cardioprotective effects as it suppresses apoptosis, reduces lipid peroxidation in damaged cardiac tissue, and decreases the leakage of lactic acid dehydrogenase .

Cellular Effects

This compound has been found to attenuate PDGF-induced ROS formation in hepatic stellate cells . It also protected against isoproterenol-induced myocardial damage in rats . In human brain microvascular endothelial cells, it significantly inhibited oxygen-glucose deprivation (OGD)-induced cell viability reduction and degradation of tight junction proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the upregulation of the Src signaling pathway in vivo and in vitro and reverses the increased expression of matrix metalloproteinases (MMPs) after ischemic stroke . It also activates AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway .

Temporal Effects in Laboratory Settings

This compound shows a dose-dependent increase in glucose consumption and enhances glucose uptake over time . It significantly increases ATP production from 10 minutes to 12 hours in HepG2 cells and L6 myotubes .

Dosage Effects in Animal Models

In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose and fed blood glucose in a dose-dependent manner, as well as reduced 24-hour food and water intake .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It has been found that the main metabolic pathways include ester bond cleavage, dehydroxylation, decarboxylation, hydrogenation, methylation, hydroxylation, sulfonation, glucuronidation, and their multiple reactions .

Transport and Distribution

The pharmacokinetics of this compound has been studied. It was found that the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of salvianolic acid A hydrate involves the extraction and purification from Salvia miltiorrhiza. High-purity salvianolic acid A can be obtained through purification techniques such as sephadex chromatography and preparative chromatography . The process includes the use of high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) for impurity analysis and quantification .

Industrial Production Methods: Industrial production of this compound is challenging due to its low content in raw materials and the presence of similar phenolic acids. Advanced purification methods and the use of certified reference materials are essential for ensuring the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Salvianolic acid A hydrate undergoes various chemical reactions, including:

Oxidation: It acts as a scavenger of reactive oxygen species, reducing oxidative stress.

Reduction: It exhibits reductive capabilities due to its polyphenolic structure.

Substitution: It can participate in substitution reactions involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions include various derivatives of salvianolic acid A, which retain its antioxidant properties and enhance its therapeutic potential .

Applications De Recherche Scientifique

Salvianolic acid A hydrate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Salvianolic acid A hydrate is unique among salvianolic acids due to its potent antioxidant and anti-inflammatory properties. Similar compounds include:

Salvianolic acid B: Another abundant component of Danshen with similar but less potent antioxidant properties.

Salvianolic acid C: Shares a similar structure but differs in its bioactivity and therapeutic potential.

Propriétés

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10.H2O/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15;/h1-12,23,27-31,33H,13H2,(H,34,35);1H2/b6-1+,10-5+;/t23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUSRNNWIRPEDG-FYLUTCCGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B6336335.png)

![(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)

![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)

![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)